molecular formula C13H20N2O B5410914 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea

Cat. No.: B5410914
M. Wt: 220.31 g/mol
InChI Key: DARUBJDHPDKPDY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a urea derivative characterized by the presence of a butan-2-yl group and a 3,5-dimethylphenyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,5-dimethylphenyl isocyanate} + \text{butan-2-amine} \rightarrow \text{this compound} ]

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butan-2-yl-3-(3,5-dimethylphenyl)urea exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Butan-2-yl-3-(3,5-dimethylphenyl)urea can be compared with other urea derivatives, such as:

    This compound: Similar in structure but with different substituents.

    1-(3,3-dimethylbutan-2-yl)-3-(3,5-dimethylphenyl)urea: Another urea derivative with a different alkyl group.

Properties

IUPAC Name

1-butan-2-yl-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARUBJDHPDKPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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